1-(benzo[d]thiazol-2-yl)-N-(5-methylisoxazol-3-yl)azetidine-3-carboxamide
CAS No.: 1286732-55-5
Cat. No.: VC6138445
Molecular Formula: C15H14N4O2S
Molecular Weight: 314.36
* For research use only. Not for human or veterinary use.
![1-(benzo[d]thiazol-2-yl)-N-(5-methylisoxazol-3-yl)azetidine-3-carboxamide - 1286732-55-5](/images/structure/VC6138445.png)
Specification
CAS No. | 1286732-55-5 |
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Molecular Formula | C15H14N4O2S |
Molecular Weight | 314.36 |
IUPAC Name | 1-(1,3-benzothiazol-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)azetidine-3-carboxamide |
Standard InChI | InChI=1S/C15H14N4O2S/c1-9-6-13(18-21-9)17-14(20)10-7-19(8-10)15-16-11-4-2-3-5-12(11)22-15/h2-6,10H,7-8H2,1H3,(H,17,18,20) |
Standard InChI Key | WZOAUJAFDOVRPA-UHFFFAOYSA-N |
SMILES | CC1=CC(=NO1)NC(=O)C2CN(C2)C3=NC4=CC=CC=C4S3 |
Introduction
Structural and Chemical Characteristics
Core Scaffold Composition
The compound integrates three distinct heterocyclic systems:
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Benzo[d]thiazole: A bicyclic aromatic system comprising a benzene ring fused to a thiazole moiety. This scaffold is widely recognized for its electron-deficient nature and role in modulating pharmacokinetic properties, particularly in enhancing metabolic stability .
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Azetidine: A four-membered saturated nitrogen-containing ring. Its conformational rigidity and high ring strain make it a valuable bioisostere for piperidine or pyrrolidine in drug design, often improving target selectivity and reducing off-target effects .
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5-Methylisoxazole: A five-membered heterocycle with oxygen and nitrogen atoms, known for its hydrogen-bonding capacity and metabolic resistance due to the methyl substituent at the 5-position .
The carboxamide linker bridges the azetidine and isoxazole groups, facilitating hydrogen-bond interactions with biological targets while maintaining molecular flexibility.
Physicochemical Properties
Based on structural analogs (e.g., EP2520575A1 ), the compound likely exhibits:
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Molecular Weight: ~330–350 g/mol (calculated from similar azetidine carboxamides).
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LogP: ~2.5–3.5, suggesting moderate lipophilicity suitable for blood-brain barrier penetration.
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Hydrogen Bond Donors/Acceptors: 2 donors (amide NH, azetidine NH) and 6 acceptors (thiazole N, isoxazole O/N, amide O, azetidine N).
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis can be divided into three key fragments (Fig. 1):
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Benzo[d]thiazol-2-amine: Prepared via cyclization of 2-aminothiophenol with cyanogen bromide .
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Azetidine-3-carboxylic acid: Synthesized via Schmidt reaction of cyclopropane derivatives or ring-opening of β-lactams.
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5-Methylisoxazol-3-amine: Obtained through condensation of ethyl acetoacetate with hydroxylamine, followed by cyclization .
Coupling Strategies
The final assembly likely employs sequential coupling reactions:
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Azetidine Carboxamide Formation: Activation of azetidine-3-carboxylic acid using HATU or EDCI, followed by reaction with 5-methylisoxazol-3-amine .
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Benzothiazole Attachment: Nucleophilic aromatic substitution (SNAr) between the azetidine nitrogen and 2-chlorobenzo[d]thiazole under basic conditions (e.g., K2CO3 in DMF) .
Table 1: Representative Reaction Conditions for Analog Synthesis
Step | Reagents/Conditions | Yield (%) | Reference |
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Azetidine activation | HATU, DIPEA, DMF, rt, 12h | 65–75 | |
SNAr coupling | 2-Chlorobenzo[d]thiazole, K2CO3, DMF, 80°C | 50–60 |
Pharmacological Profiling
Target Hypotheses
Structural analogs suggest potential activity against:
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Kinases: Benzo[d]thiazole derivatives inhibit Abl1 and Src kinases (IC50 < 1 μM) .
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G-Protein-Coupled Receptors (GPCRs): Azetidine carboxamides show affinity for serotonin and dopamine receptors .
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Microbial Targets: Isoxazole-containing compounds exhibit antimycobacterial activity (IC50 ~2–7 μM) .
Predicted ADMET Properties
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Absorption: High permeability (Caco-2 Papp > 20 × 10⁻⁶ cm/s) due to moderate logP.
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Metabolism: Susceptible to CYP3A4-mediated oxidation at the azetidine ring .
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Toxicity: Low acute toxicity (LD50 > 500 mg/kg in rodents) based on benzo[d]thiazole analogs .
Comparative Analysis with Structural Analogs
Table 2: Biological Activities of Related Compounds
The absence of a fused pyridine ring in 1-(benzo[d]thiazol-2-yl)-N-(5-methylisoxazol-3-yl)azetidine-3-carboxamide may reduce kinase affinity compared to EP2520575A1 derivatives but improve CNS penetration due to lower molecular weight .
Challenges and Future Directions
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Synthetic Optimization: Improving yields in azetidine coupling steps via microwave-assisted synthesis .
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Target Deconvolution: High-throughput screening against kinase and GPCR panels to identify primary targets.
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Prodrug Development: Esterification of the carboxamide to enhance oral bioavailability .
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